
Gold--pyridine (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold–pyridine (1/1) is a coordination compound where a gold ion is complexed with a pyridine ligand Pyridine, a six-membered aromatic heterocycle with one nitrogen atom, is known for its ability to act as a ligand in coordination chemistry The gold ion in this compound typically exists in the +1 oxidation state, forming a stable complex with pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gold–pyridine (1/1) can be synthesized through the reaction of gold salts, such as gold chloride (HAuCl4), with pyridine under controlled conditions. One common method involves dissolving HAuCl4 in an aqueous solution and adding pyridine, which acts as a ligand to form the complex. The reaction is typically carried out at room temperature and may require a reducing agent to stabilize the gold ion in the +1 oxidation state .
Industrial Production Methods: Industrial production of gold–pyridine (1/1) may involve similar synthetic routes but on a larger scale. The process would include the purification of the compound through crystallization or other separation techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Gold–pyridine (1/1) undergoes various chemical reactions, including:
Oxidation: The gold ion in the complex can be oxidized to a higher oxidation state under specific conditions.
Reduction: The gold ion can be reduced back to its elemental form or a lower oxidation state.
Substitution: The pyridine ligand can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like nitric acid or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligands like triphenylphosphine or ethylenediamine in the presence of a base.
Major Products:
Oxidation: Gold(III) complexes.
Reduction: Elemental gold or gold nanoparticles.
Substitution: New gold complexes with different ligands.
Aplicaciones Científicas De Investigación
Gold–pyridine (1/1) has several applications in scientific research:
Mecanismo De Acción
The mechanism by which gold–pyridine (1/1) exerts its effects involves the interaction of the gold ion with biological molecules. The gold ion can bind to thiol groups in proteins, disrupting their function and leading to cell death. This property is particularly useful in targeting cancer cells, which are more susceptible to such disruptions . The pyridine ligand helps stabilize the gold ion and facilitates its delivery to the target site.
Comparación Con Compuestos Similares
Gold–pyridine (1/1) can be compared with other gold complexes, such as:
Gold–phosphine complexes: These have similar catalytic properties but different ligand environments.
Gold–amine complexes: These are often more reactive due to the basic nature of amines.
Gold–thiolate complexes: These are known for their strong binding to biological molecules and are used in medicinal chemistry
Uniqueness: Gold–pyridine (1/1) is unique due to the aromatic nature of pyridine, which provides stability and specific reactivity patterns. The nitrogen atom in pyridine also allows for additional interactions with other molecules, enhancing the compound’s versatility in various applications .
Propiedades
Número CAS |
514789-98-1 |
|---|---|
Fórmula molecular |
C5H5AuN |
Peso molecular |
276.07 g/mol |
Nombre IUPAC |
gold;pyridine |
InChI |
InChI=1S/C5H5N.Au/c1-2-4-6-5-3-1;/h1-5H; |
Clave InChI |
IQARQEQNXROFNO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC=C1.[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(phenylmethyl)-](/img/structure/B12589916.png)
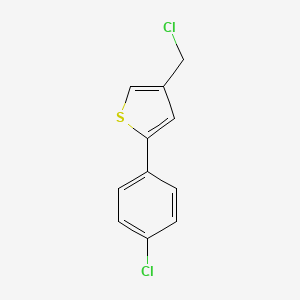
![(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine](/img/structure/B12589925.png)

![N-cyclohexyl-N-methyl-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12589930.png)
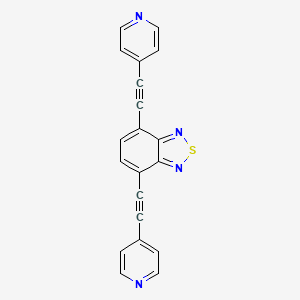
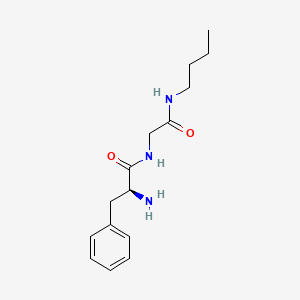
![Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-5-propyl-](/img/structure/B12589970.png)
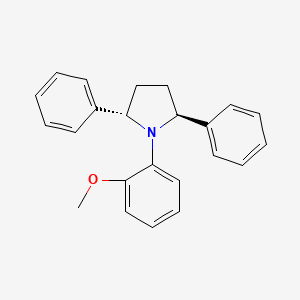
![Acetonitrile,[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12589978.png)
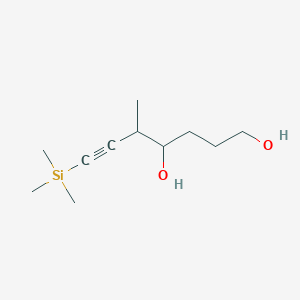
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-3-ylindole-3-carboxamide](/img/structure/B12589990.png)
![N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(propan-2-yl)phenyl]urea](/img/structure/B12590000.png)

